molecular formula C17H13NaO3 B14146231 2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- CAS No. 3576-31-6

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)-

Cat. No.: B14146231
CAS No.: 3576-31-6
M. Wt: 288.27 g/mol
InChI Key: LQWKXWQXAGWDHM-UHFFFAOYSA-M
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Description

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- is a chemical compound with the molecular formula C17H15NaO3. It is known for its unique structure, which includes a furan ring and a naphthalene moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- typically involves the reaction of 2-furanpropanoic acid with alpha-1-naphthalenyl in the presence of a sodium base. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring and naphthalene moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the furan or naphthalene rings.

Scientific Research Applications

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- involves its interaction with specific molecular targets and pathways. The furan and naphthalene moieties can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanpropanoic acid: A simpler compound with similar structural features but lacking the naphthalene moiety.

    Alpha-1-naphthalenylpropanoic acid: Similar to the compound but without the furan ring.

    Sodium furanpropanoate: A related compound with a sodium salt but different structural features.

Uniqueness

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- is unique due to its combination of a furan ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

3576-31-6

Molecular Formula

C17H13NaO3

Molecular Weight

288.27 g/mol

IUPAC Name

sodium;3-(furan-2-yl)-2-naphthalen-1-ylpropanoate

InChI

InChI=1S/C17H14O3.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1

InChI Key

LQWKXWQXAGWDHM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CO3)C(=O)[O-].[Na+]

Origin of Product

United States

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